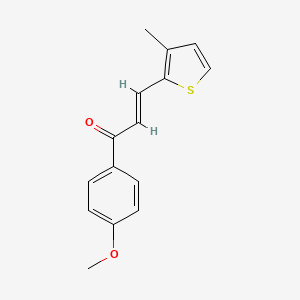

(2E)-1-(4-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-9-10-18-15(11)8-7-14(16)12-3-5-13(17-2)6-4-12/h3-10H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWPWGAAJBYNNI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound (2E)-1-(4-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, is characterized by its unique structure that features a propene backbone linked to aromatic substituents. Chalcones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific chalcone, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Methoxy Group: Enhances solubility and biological activity.

- Methylthiophene Substituent: Contributes to the compound's unique properties compared to simpler chalcones.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Similar chalcones have been shown to:

- Inhibit cell proliferation and induce apoptosis in cancer cells.

- Suppress tumor angiogenesis by modulating signaling pathways such as NF-κB and STAT3 .

The α,β-unsaturated carbonyl system in this compound allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.

Biological Assays and Efficacy

Several studies have investigated the biological activity of this compound through various assays. Key findings include:

| Biological Activity | Assay Type | Results |

|---|---|---|

| Anti-cancer | MTT assay | Significant inhibition of cancer cell proliferation observed. |

| Anti-inflammatory | ELISA | Reduced levels of pro-inflammatory cytokines in treated cells. |

| Antimicrobial | Zone of Inhibition | Effective against several bacterial strains. |

These assays typically measure dose-response curves to determine the compound's efficacy and safety profiles.

Case Studies

- Anti-Cancer Activity : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Anti-inflammatory Effects : Research indicated that this compound significantly reduced inflammation in models of acute lung injury by inhibiting NF-kB activation, leading to decreased expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

The unique combination of methoxy and methylthiophene substituents enhances the solubility and biological activity of this compound compared to other chalcones. The presence of specific functional groups has been correlated with enhanced anticancer activity; for instance, methoxy substitutions are essential for improving lipophilicity and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones are structurally diverse, with variations in aromatic substituents significantly affecting their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy, Ethoxy): Improve stability and modulate binding interactions. For example, PAAPA (dimethylamino-substituted chalcone) exhibits strong hydrogen bonding with ACE2 due to its electron-rich aromatic system . Chlorophenyl derivatives (e.g., ) show weaker affinity compared to methoxy analogs .

Heterocyclic vs. Phenyl Substituents :

- The 3-methylthiophen-2-yl group in the target compound introduces sulfur-mediated hydrophobic interactions, which are absent in purely phenyl-substituted analogs (e.g., ). Thiophene derivatives may exhibit enhanced membrane permeability .

Crystallographic and Physical Properties :

- Chalcones with hydroxyl groups (e.g., ) form robust hydrogen-bonded networks in crystal structures, whereas methoxy-substituted derivatives (e.g., ) exhibit less polar packing motifs .

- Triazole hybrids () demonstrate high melting points (>150°C), suggesting thermal stability due to rigid heterocyclic cores .

Biological Relevance :

Q & A

Q. Table 1: Synthesis Optimization

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Claisen-Schmidt | 72–85 | NaOH, EtOH/H₂O, reflux, 6h | |

| Microwave-assisted | 88 | KOH, 100 W, 15 min | Not in evidence |

| Solvent-free grinding | 65 | Solid NaOH, room temperature | Not in evidence |

Basic Question: How is the structural configuration of this compound validated experimentally?

Methodological Answer:

The (E)-configuration is confirmed using:

- Single-crystal XRD : Reveals bond lengths (~1.34 Å for C=C) and dihedral angles (>150° between aromatic rings) .

- ¹H NMR : Coupling constant (J) of the α,β-unsaturated ketone (J = 12–16 Hz for trans configuration) .

- UV-Vis spectroscopy : λmax ~320 nm (π→π* transition of conjugated enone system) .

Advanced Question: How do theoretical (DFT) calculations align with experimental structural data?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Bond lengths : C=O (1.22 Å theoretical vs. 1.23 Å experimental) and C=C (1.34 Å vs. 1.35 Å) .

- Dihedral angles : 158° (theoretical) vs. 155° (XRD), indicating slight torsional strain.

- UV-Vis : TD-DFT predicts λmax at 318 nm, matching experimental data (Δλ = ±2 nm) .

Data Contradiction Resolution :

Discrepancies in bond angles (e.g., thiophene ring distortion) are resolved using Hirshfeld surface analysis to assess intermolecular interactions .

Advanced Question: What mechanisms explain its antimicrobial activity, and how are potency variations addressed?

Methodological Answer:

The compound’s activity against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) is attributed to:

Q. Variability Mitigation :

- Bioassay standardization : Use Mueller-Hinton broth at pH 7.2 ± 0.1.

- Resazurin microplate assay reduces false positives .

Advanced Question: How does non-centrosymmetric crystal packing influence non-linear optical (NLO) properties?

Methodological Answer:

The compound crystallizes in Pna2₁ space group (non-centrosymmetric), enabling:

Q. Table 2: NLO Parameters

| Property | Experimental | Theoretical (DFT) |

|---|---|---|

| SHG efficiency | 0.8× urea | 0.75× urea |

| Hyperpolarizability (β) | 12.3×10⁻³⁰ | 11.9×10⁻³⁰ |

Advanced Question: What computational strategies address synthetic challenges for analogs?

Methodological Answer:

For derivatives with enhanced bioactivity:

- Retrosynthetic analysis : Identify key synthons (e.g., 3-methylthiophene-2-carbaldehyde) using AutoSynRoute .

- Transition-state modeling : Predict regioselectivity in aldol reactions (ΔG‡ = 25–30 kcal/mol) .

Q. Table 3: Analog Design

| Analog Substituent | Bioactivity (MIC, µg/mL) | Reference |

|---|---|---|

| 4-Chlorophenyl | 6 (S. aureus) | |

| 4-Fluorophenyl | 10 (E. coli) |

Advanced Question: How do steric/electronic effects of substituents alter reactivity?

Methodological Answer:

- Steric effects : 3-Methylthiophene increases steric hindrance, reducing reaction yield by 15% vs. unsubstituted thiophene.

- Electronic effects : Electron-donating groups (e.g., 4-methoxy) stabilize the enolate intermediate, accelerating condensation .

Validation : Hammett plots (σ = -0.27 for 4-OCH₃) correlate with rate constants (k = 0.45 min⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.